Quercetin 3-O-(6''-acetyl-glucoside): A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions
Quercetin 3-O-(6''-acetyl-glucoside): A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring acetylated flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of quercetin, one of the most abundant and well-studied dietary flavonoids, this compound is found in a variety of plant species. Its structural modification, specifically the acetylation of the glucose moiety, may influence its bioavailability and bioactivity compared to its parent compounds, quercetin and quercetin-3-O-glucoside. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-(6''-acetyl-glucoside), quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its interaction with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Quercetin 3-O-(6''-acetyl-glucoside)
Quercetin 3-O-(6''-acetyl-glucoside) has been identified in a diverse range of plant species, suggesting a widespread, albeit often minor, presence in the plant kingdom. Its occurrence has been documented in various plant families, with notable examples in the Asteraceae, Amaranthaceae, Rosaceae, and Cornaceae families.
Documented Plant Sources
The presence of this compound has been confirmed in the following plant species through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS)[1]:
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Artemisia species (Asteraceae): This acetylated flavonoid has been identified as a metabolite in species such as Artemisia afra (African wormwood) and Artemisia annua (sweet annie)[1].
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Salicornia species (Amaranthaceae): Commonly known as glasswort, species within this genus have been reported to contain Quercetin 3-O-(6''-acetyl-glucoside)[1].
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Prunus mume (Rosaceae): The flower buds of the Japanese apricot are a known source of this compound[1].
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Cornus species (Cornaceae): Fruits of various Cornus species have been found to contain Quercetin 3-O-(6''-acetyl-glucoside)[2].
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Peucedanum ostruthium (Apiaceae): The leaves of this plant, commonly known as masterwort, have been shown to contain this flavonoid.
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Horsetail herb (Equisetum sp.): This plant has also been identified as a natural source.
Quantitative Data
The concentration of Quercetin 3-O-(6''-acetyl-glucoside) can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction and quantification methods employed. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Concentration/Yield | Reference |
| Prunus mume | Flower Buds | 0.0010% yield | |
| Peucedanum ostruthium | Leaves | 138.52 ± 1.88 mg/100 g Dry Extract |
Experimental Protocols
The accurate identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside) in complex plant matrices require robust and validated analytical methods. The following sections outline a representative workflow for the extraction and analysis of this compound, primarily based on methodologies applied to the Prunus genus, which can be adapted for other plant materials[3][4].
Extraction of Flavonoid Glycosides
This protocol describes a solid-liquid extraction method suitable for obtaining a flavonoid-rich extract from plant material.
2.1.1. Materials and Reagents
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Dried and powdered plant material
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Methanol (HPLC grade)
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Water (deionized or Milli-Q)
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Formic acid (analytical grade)
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Conical tubes (50 mL)
-
Centrifuge
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Shaking water bath
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Syringe filters (PVDF, 0.2 µm, 25 mm)
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Nitrogen evaporator
2.1.2. Extraction Procedure
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Weigh 1 gram of the ground plant sample into a 50 mL conical tube.
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Add 10 mL of an extraction solvent consisting of methanol:water:formic acid (50:45:5, v/v/v)[3]. An internal standard, such as galangin, can be added to the extraction solvent to improve quantitative accuracy[3].
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Securely cap the tubes and place them in a shaking water bath at room temperature for 5 minutes[3].
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Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C[3].
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Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter[3].
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For enhanced concentration, take 1 mL of the filtered supernatant and evaporate to dryness under a gentle stream of nitrogen gas[3].
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Reconstitute the dried extract in 0.5 mL of the extraction solvent and dilute with 4.5 mL of water prior to analysis[3].
Quantification by UPLC-DAD-QTOF/MS
Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Mass Spectrometry offers high resolution and sensitivity for the identification and quantification of flavonoid glycosides.
2.2.1. Instrumentation and Conditions
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UPLC System: Waters Acquity UPLC system or equivalent.
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Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.5% formic acid in water[3].
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Mobile Phase B: 0.5% formic acid in acetonitrile[3].
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Flow Rate: 0.3 mL/min[3].
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Column Temperature: 30°C[3].
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Injection Volume: 5 µL.
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DAD Wavelength: Scanning from 200-400 nm, with specific monitoring at 280 nm for catechins and 350 nm for flavonols[3].
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QTOF-MS System: Waters Q-TOF Premier Mass Spectrometer or equivalent.
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Ionization Mode: Electrospray Ionization (ESI), positive mode[3].
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Scan Range: m/z 200–1200 in full scan mode[4].
2.2.2. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 10 | 90 |
| 32 | 10 | 90 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
2.2.3. Data Analysis and Quantification
Identification of Quercetin 3-O-(6''-acetyl-glucoside) is achieved by comparing its retention time, UV-Vis spectrum, and mass spectral data (including accurate mass and fragmentation pattern) with those of an authentic reference standard. Quantification is performed by constructing a calibration curve using a certified reference standard of Quercetin 3-O-(6''-acetyl-glucoside). The peak area of the compound in the sample is then used to determine its concentration based on the calibration curve.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated exclusively by Quercetin 3-O-(6''-acetyl-glucoside) are limited, extensive research on its parent compound, quercetin, and other quercetin glycosides provides strong evidence for its potential anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.
Inhibition of TNF-α-Induced NF-κB Activation
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Quercetin and its derivatives have been shown to interfere with this activation cascade[5][6][7][8]. A closely related compound, Quercetin 3-O-xyloside, has been demonstrated to modulate the ASK1/MAPK/NF-κB signaling pathway[9][10][11]. Based on this evidence, a proposed mechanism of action for Quercetin 3-O-(6''-acetyl-glucoside) involves the inhibition of key steps in the TNF-α-induced NF-κB signaling pathway.
Caption: Proposed inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the TNF-α induced NF-κB signaling pathway.
Diagram Description: The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex and/or preventing the nuclear translocation of active NF-κB.
Experimental Workflow for Investigating NF-κB Inhibition
The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the NF-κB signaling pathway in a cell-based assay.
Caption: Experimental workflow for assessing the anti-inflammatory activity of Quercetin 3-O-(6''-acetyl-glucoside).
Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid with a documented presence in several plant species. While quantitative data on its abundance is still emerging, established analytical techniques provide a robust framework for its identification and quantification. Based on the extensive research on its parent compound, quercetin, and closely related glycosides, Quercetin 3-O-(6''-acetyl-glucoside) holds promise as a modulator of inflammatory signaling pathways, particularly the NF-κB cascade. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this acetylated flavonoid, which may pave the way for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for scientists and researchers to further explore the potential of this intriguing natural compound.
References
- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The immunostimulating activity of quercetin 3-O-xyloside in murine macrophages via activation of the ASK1/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
